7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde
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Overview
Description
7,7-Difluorotricyclo[22102,6]heptane-1-carbaldehyde is a unique organic compound characterized by its tricyclic structure and the presence of two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a tricyclic precursor, followed by the introduction of the aldehyde group. The reaction conditions often require the use of specific fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde finds applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dichlorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde
- 7,7-Dibromotricyclo[2.2.1.02,6]heptane-1-carbaldehyde
- 7,7-Diiodotricyclo[2.2.1.02,6]heptane-1-carbaldehyde
Uniqueness
7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)4-1-5-6(2-4)7(5,8)3-11/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUVZIXMJMVDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411307-71-4 |
Source
|
Record name | 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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